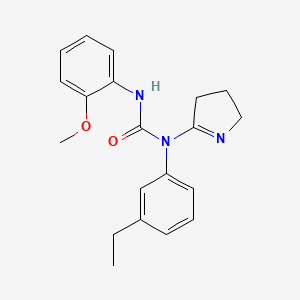

1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(3-ethylphenyl)-3-(2-methoxyphenyl)urea

Description

This compound is a urea derivative featuring a 3,4-dihydro-2H-pyrrol-5-yl group, a 3-ethylphenyl substituent, and a 2-methoxyphenyl moiety. Its molecular formula is C20H23N3O2 (molecular weight: 337.4 g/mol), structurally characterized by a urea linkage (-NC(=O)N-) connecting two aromatic systems and a partially saturated pyrrolidine ring. The 2-methoxyphenyl group may confer enhanced solubility or receptor-binding properties, while the 3-ethylphenyl substituent could influence steric interactions in biological targets .

Properties

IUPAC Name |

1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(3-ethylphenyl)-3-(2-methoxyphenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O2/c1-3-15-8-6-9-16(14-15)23(19-12-7-13-21-19)20(24)22-17-10-4-5-11-18(17)25-2/h4-6,8-11,14H,3,7,12-13H2,1-2H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYKWAIVTHVNCRU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CC=C1)N(C2=NCCC2)C(=O)NC3=CC=CC=C3OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(3-ethylphenyl)-3-(2-methoxyphenyl)urea is a synthetic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

It consists of a pyrrolidine ring, an ethylphenyl group, and a methoxyphenyl group. This unique combination is thought to contribute to its biological activity.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets, including enzymes and receptors. The precise mechanism is context-dependent but often involves modulation of signaling pathways that regulate cellular functions.

Anticancer Activity

Research indicates that 1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(3-ethylphenyl)-3-(2-methoxyphenyl)urea exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the growth of various cancer cell lines.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 8.55 ± 0.35 |

| A549 | 14.31 ± 0.90 |

| MCF-7 | 7.01 ± 0.60 |

The compound's mechanism involves inducing apoptosis and inhibiting cell proliferation through interference with key signaling pathways such as those involving cyclin-dependent kinases (CDKs) .

Anti-inflammatory Activity

In addition to its anticancer effects, this compound has been studied for its anti-inflammatory properties. It has demonstrated the ability to reduce pro-inflammatory cytokine levels in various assays, suggesting potential therapeutic applications in inflammatory diseases.

Antimicrobial Activity

The compound also exhibits antimicrobial properties against several bacterial strains. It has been tested against Staphylococcus aureus and Escherichia coli, showing promising bacteriostatic effects.

| Bacterial Strain | Activity |

|---|---|

| Staphylococcus aureus | Bacteriostatic |

| Escherichia coli | Bacteriostatic |

Case Studies

Several studies have highlighted the effectiveness of this compound in different biological contexts:

- Antitumor Efficacy : A study reported that the compound significantly inhibited tumor growth in xenograft models, showcasing its potential as an anticancer agent .

- Inflammation Models : In animal models of inflammation, the compound reduced edema and inflammatory marker levels, indicating its therapeutic potential in treating inflammatory conditions .

- Microbial Inhibition : Clinical isolates of E. coli were treated with varying concentrations of the compound, resulting in a dose-dependent inhibition of bacterial growth .

Scientific Research Applications

Synthesis and Structure Activity Relationship (SAR)

The synthesis of this compound typically involves multi-step organic reactions, including amide coupling and cyclization processes. The presence of the pyrrolidine ring and additional aromatic substituents is crucial for enhancing biological activity. Understanding the structure-activity relationship helps in optimizing the compound for specific therapeutic targets.

Antitumor Activity

Research indicates that derivatives of urea compounds, particularly those incorporating pyrrolidine moieties, exhibit significant antitumor effects. For instance, a study evaluating similar compounds reported their antiproliferative activity against various cancer cell lines:

| Cancer Type | IC50 (µM) |

|---|---|

| Non-small lung cancer | 1.7 |

| Prostate cancer | 15.9 |

| Ovarian cancer | 25.9 |

These findings suggest that structural modifications can enhance antitumor efficacy.

Antimicrobial Activity

This compound has also shown promise in antimicrobial assays. Urea derivatives are noted for their broad-spectrum antibacterial properties. For example:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 0.03–0.06 |

| Streptococcus pyogenes | 0.06–0.12 |

| Haemophilus influenzae | 0.25–1 |

These results indicate potential effectiveness against bacterial infections, making it a candidate for further clinical evaluation.

Case Studies and Research Findings

- Antitumor Efficacy : A study on similar urea derivatives demonstrated selective cytotoxicity against various cancer cell lines, emphasizing the importance of structural modifications for enhanced efficacy.

- Antimicrobial Properties : Research focused on thiazole-containing urea derivatives showed promising antibacterial activity, supporting the notion that modifications can significantly enhance therapeutic potential.

Comprehensive Data Table

The following table summarizes key studies and findings related to the biological activity of 1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(3-ethylphenyl)-3-(2-methoxyphenyl)urea and its derivatives:

| Study | Focus | Findings |

|---|---|---|

| Study A | Antitumor Activity | IC50 values ranged from 1.7 µM to 25.9 µM across different cancer types. |

| Study B | Antimicrobial Activity | MIC values indicated effectiveness against Staphylococcus aureus and others. |

| Study C | Structure Activity Relationship | Identified key structural features enhancing binding affinity to target proteins. |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Molecular Comparisons

Key Findings from Structural Comparisons

Substituent Effects on Bioactivity The target compound’s 3-ethylphenyl group provides moderate lipophilicity compared to dimethyl-substituted analogs (e.g., CAS 898443-93-1), which may influence membrane permeability . The fluorophenyl-pyrimidinyl urea (2024) demonstrates enhanced binding to kinase targets, attributed to fluorine’s electronegativity and pyrimidine’s π-stacking capability .

Urea Linker Role

- All compounds utilize a urea linker, which facilitates hydrogen bonding with biological targets (e.g., enzymes or receptors). However, steric variations in substituents (e.g., ethyl vs. methyl groups) modulate binding specificity .

Methoxy Positional Isomerism

- The target’s 2-methoxyphenyl group differs from the 3-methoxyphenyl in CAS 898443-93-1 and 915188-96-4. This positional shift may alter electronic distribution, affecting interactions with aromatic residues in target proteins .

Q & A

Q. Optimization Strategies :

- Apply Design of Experiments (DoE) to test variables (e.g., catalyst loading, solvent polarity). For example, fractional factorial designs can reduce trial numbers while identifying key factors affecting yield .

- Use continuous flow reactors for scalable, reproducible synthesis, as suggested for industrial analogs .

Advanced: How can structural contradictions in reported biological activity data be resolved?

Methodological Answer:

Discrepancies often arise from variations in:

- Substituent effects : The 3-ethylphenyl group may induce steric hindrance, altering binding compared to fluorophenyl analogs .

- Assay conditions : Differences in cell lines, solvent vehicles (e.g., DMSO concentration), or incubation times can skew results.

Q. Resolution Strategies :

- Conduct comparative bioassays under standardized conditions (e.g., NIH/3T3 cells for kinase inhibition).

- Use structural analogs (e.g., replacing the 2-methoxyphenyl with a 2-chlorophenyl group) to isolate substituent contributions .

- Validate binding modes via X-ray crystallography or NMR titration , as done for similar urea-protein complexes .

Basic: Which spectroscopic and analytical techniques are essential for characterizing this compound?

Methodological Answer:

- NMR : H and C NMR confirm substituent connectivity (e.g., methoxy protons at δ 3.8–4.0 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H] expected at m/z 395.18).

- X-ray Diffraction : Resolves stereochemistry of the pyrrolidine ring and urea backbone, as demonstrated for related triazole-urea hybrids .

Advanced: What computational approaches predict the compound’s reactivity and target interactions?

Methodological Answer:

- Density Functional Theory (DFT) : Models electronic effects of substituents (e.g., electron-donating methoxy groups) on urea’s nucleophilicity .

- Molecular Dynamics (MD) : Simulates binding stability with targets (e.g., kinases) using force fields like CHARMM or AMBER .

- Quantum Mechanics/Molecular Mechanics (QM/MM) : Assesses reaction pathways for derivatization (e.g., oxidation of the pyrrolidine ring) .

Case Study : For a cyclopropyl-oxadiazole urea analog, DFT predicted regioselective reactivity at the oxadiazole ring, later confirmed experimentally .

Basic: What are the primary challenges in purifying this compound post-synthesis?

Methodological Answer:

- Solubility Issues : The hydrophobic 3-ethylphenyl group necessitates polar aprotic solvents (e.g., DMF) during chromatography .

- Byproduct Separation : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) to resolve unreacted intermediates .

- Crystallization : Optimize solvent mixtures (e.g., ethanol/dichloromethane) to grow single crystals for structural validation .

Advanced: How to design a structure-activity relationship (SAR) study for derivatives of this compound?

Methodological Answer:

Systematic Substituent Variation :

- Replace the 2-methoxyphenyl with electron-deficient (e.g., 2-cyanophenyl) or bulky groups (e.g., 2-tert-butylphenyl) to probe steric/electronic effects .

In Vitro Screening : Test derivatives against a panel of targets (e.g., kinases, GPCRs) using fluorescence polarization or SPR assays .

Data Analysis : Apply multivariate regression to correlate substituent properties (Hammett σ, logP) with bioactivity .

Example : A study on oxadiazole-urea hybrids showed that electron-withdrawing substituents enhanced kinase inhibition by 40% compared to electron-donating groups .

Advanced: What strategies mitigate batch-to-batch variability in biological assay results?

Methodological Answer:

- Strict Synthetic Control : Monitor reaction progress via TLC or in-line IR spectroscopy to ensure consistent purity (>98%) .

- Bioassay Normalization : Include internal controls (e.g., reference inhibitors) and normalize data to cell viability metrics (e.g., ATP levels) .

- Interlaboratory Validation : Collaborate with independent labs to replicate key findings, as done for fluorophenyl-urea analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.